8-Methylpyrido[2,3-b]pyrazine
Overview
Description
8-Methylpyrido[2,3-b]pyrazine is a chemical compound with the molecular formula C8H7N3 and a molecular weight of 145.16 . It is a solid substance and is primarily used for research and development .
Molecular Structure Analysis
The InChI code for 8-Methylpyrido[2,3-b]pyrazine is1S/C8H7N3/c1-6-2-3-10-8-7 (6)9-4-5-11-8/h2-5H,1H3
. This indicates that the molecule consists of a pyrido[2,3-b]pyrazine core with a methyl group attached at the 8th position. Physical And Chemical Properties Analysis
8-Methylpyrido[2,3-b]pyrazine is a solid substance . Its molecular formula is C8H7N3 and it has a molecular weight of 145.16 .Scientific Research Applications
Electrochemical DNA Sensing
8-Methylpyrido[2,3-b]pyrazine derivatives have been utilized in the development of electrochemical sensors for DNA. These sensors can detect specific DNA sequences, which is crucial for diagnosing genetic disorders, identifying pathogens, and monitoring gene therapies .
Nonlinear Optical (NLO) Properties
These compounds exhibit significant nonlinear optical properties, making them potential candidates for applications in NLO technologies. They can be used in the development of optical switches, modulators, and other photonic devices .
Antioxidant Activity
The antioxidant properties of 8-Methylpyrido[2,3-b]pyrazine derivatives make them useful in scientific research aimed at combating oxidative stress-related diseases. They can be studied for their potential to protect cells from damage caused by free radicals .
Antiurease Activity
In the field of agriculture and medicine, the antiurease activity of these compounds can be explored for the development of urease inhibitors. These inhibitors can help manage soil fertility and treat diseases caused by urease-producing bacteria .
Organic Light-Emitting Diodes (OLEDs)
Pyrido[2,3-b]pyrazine-based materials have been designed for use in high-performance OLEDs. Their high photoluminescence quantum efficiency makes them suitable for cost-effective multicolor display applications .
Pharmaceutical Applications
The heterocyclic core of pyrido[2,3-b]pyrazine has shown promise in the development of pharmaceuticals. They have been explored as inhibitors for various enzymes and receptors, which could lead to new treatments for diseases like type 2 diabetes and myocardial infarction .
Synthetic Approaches in Medicinal Chemistry
The synthesis of pyrido[2,3-b]pyrazine derivatives is a significant area of research in medicinal chemistry. These compounds are key N-heterocycles with potential use in developing new therapeutic agents .
Agricultural Chemical Research
Research into pyrido[2,3-b]pyrazine derivatives also extends to agriculture, where they can be used to develop new pesticides or growth regulators. Their biological activities can be harnessed to improve crop protection and yield .
Safety And Hazards
The safety data sheet for 8-Methylpyrido[2,3-b]pyrazine suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
8-methylpyrido[2,3-b]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-6-2-3-10-8-7(6)9-4-5-11-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIGKUHOENGEJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652751 | |
Record name | 8-Methylpyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methylpyrido[2,3-b]pyrazine | |
CAS RN |
1023817-02-8 | |
Record name | 8-Methylpyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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